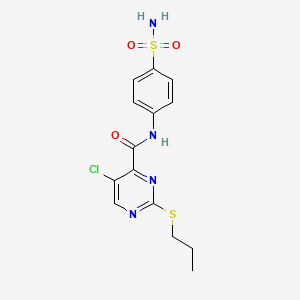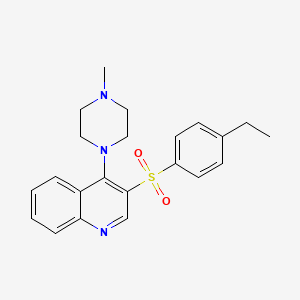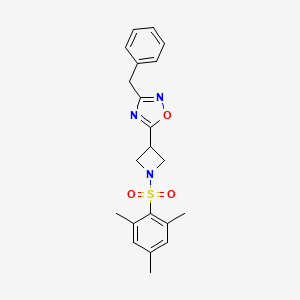![molecular formula C21H17ClN2O3S B11410901 3-(4-chlorophenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410901.png)
3-(4-chlorophenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-3-ヒドロキシ-7-(2-メトキシフェニル)-5-オキソ-2,3,6,7-テトラヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリジン-8-カルボニトリルは、チアゾロピリジンファミリーに属する複雑な有機化合物です。
準備方法
3-(4-クロロフェニル)-3-ヒドロキシ-7-(2-メトキシフェニル)-5-オキソ-2,3,6,7-テトラヒドロ-5H-[1,3]チアゾロ[3,2-a]ピリジン-8-カルボニトリルの合成は、通常、多成分反応を含む。
一般的な方法の1つは、シアン酢酸ヒドラジド、アセトフェノン、芳香族アルデヒド、ニトロエチレン、システアミン塩酸塩をエタノール中で還流条件下で使用することです . このプロセスには、N,S-アセタール形成、クネーベナゲル縮合、マイケル反応、イミン-エナミン互変異性化、N-環化など、いくつかのステップが含まれます。 .化学反応の分析
Types of Reactions
3-(4-CHLOROPHENYL)-3-HYDROXY-7-(2-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(4-CHLOROPHENYL)-3-HYDROXY-7-(2-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-CHLOROPHENYL)-3-HYDROXY-7-(2-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.
類似化合物との比較
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazole ring fused to a pyrimidine ring and exhibit similar chemical reactivity and biological activity.
Niridazole: A thiazole derivative used as a schistosomicide and for the treatment of periodontitis.
Uniqueness
3-(4-CHLOROPHENYL)-3-HYDROXY-7-(2-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is unique due to its specific combination of functional groups and fused ring system, which imparts distinct chemical and biological properties
特性
分子式 |
C21H17ClN2O3S |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17ClN2O3S/c1-27-18-5-3-2-4-15(18)16-10-19(25)24-20(17(16)11-23)28-12-21(24,26)13-6-8-14(22)9-7-13/h2-9,16,26H,10,12H2,1H3 |
InChIキー |
FNBDSIXGIXZATQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11410819.png)

![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B11410823.png)
![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410824.png)
![N-[2-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11410831.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410840.png)
![1-(2-ethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11410847.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11410852.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11410883.png)


